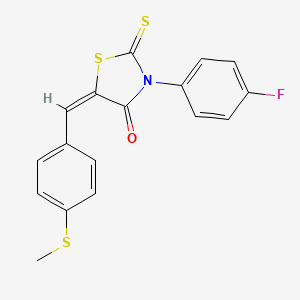

3-(4-Fluorophenyl)-5-(4-(methylthio)benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound 3-(4-fluorophenyl)-5-(4-(methylthio)benzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a benzylidene substituent at position 5 and an aryl/alkyl group at position 2. Its structure features a 4-fluorophenyl group at position 3 and a 4-(methylthio)benzylidene moiety at position 3.

Rhodanine derivatives are synthesized via base-catalyzed condensation of 3-substituted rhodanine with aldehydes. For example, similar compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one are prepared using K₂CO₃ in aqueous conditions .

Properties

IUPAC Name |

(5E)-3-(4-fluorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNOS3/c1-22-14-8-2-11(3-9-14)10-15-16(20)19(17(21)23-15)13-6-4-12(18)5-7-13/h2-10H,1H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUTZFUVJFZAAZ-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl and methylthio benzylidene precursors. These precursors are then reacted under specific conditions to form the thiazolidinone core. Common reagents used in these reactions include thionyl chloride, potassium carbonate, and various solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

(a) Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group (-C=S) undergoes alkylation or arylation:

-

Reaction : Treatment with iodomethane (CH₃I) in water/triethylamine.

-

Conditions : Room temperature, 1–3 minutes under ultrasound .

(b) Oxidation of the Methylthio Group

-

Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Application : Modifies electronic properties for biological studies.

(c) Cycloaddition Reactions

The exocyclic double bond (benzylidene) participates in Diels-Alder reactions:

Table 2: Derivatives and Modifications

Reaction Mechanisms

-

Knoevenagel Condensation : Base-catalyzed dehydration between the active methylene group of thiazolidinone and the aldehyde .

-

Thioxo Alkylation : SN2 mechanism with methyl iodide, facilitated by polar aprotic solvents .

Stability and Reactivity Trends

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorophenyl group can enhance the compound's fluorescence properties, making it useful in imaging studies.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its thiazolidinone core is known for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of rhodanine derivatives are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Key Observations:

Electron-Withdrawing Groups (EWGs): Halogens (Br, Cl) at R5 enhance bioactivity, likely due to increased electrophilicity and membrane permeability .

Electron-Donating Groups (EDGs):

- Derivatives with -OH or -OCH₃ at R5 exhibit lower lipophilicity and reduced bioactivity compared to halogenated analogs .

Position 3 Modifications: The 4-fluorophenyl group in the target compound may enhance metabolic stability and π-π stacking interactions compared to alkyl or non-fluorinated aryl groups .

Lipophilicity and Structure-Activity Relationships (SAR)

- Lipophilicity, measured via RP-HPLC, is critical for PET inhibition. The target compound’s methylthio group likely confers higher logP than hydroxy or nitro derivatives but lower than bromo/chloro analogs .

- Hydrogen Bonding: Compounds with R5-OH (e.g., 2-hydroxybenzylidene) form intermolecular H-bonds, stabilizing crystal lattices but reducing membrane permeability .

Biological Activity

The compound 3-(4-Fluorophenyl)-5-(4-(methylthio)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is represented as follows:

- Molecular Formula : C17H12FNOS3

- CAS Number : 433942-83-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines. A review indicated that thiazolidinone derivatives can act as multi-target enzyme inhibitors, which is crucial for developing effective anticancer therapies .

Table 1: Anticancer Activity Studies

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HeLa | 12 | Cell cycle arrest at G2/M phase | |

| A549 | 10 | Inhibition of topoisomerase |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against a range of pathogens. In vitro evaluations revealed its effectiveness against both bacterial and fungal strains. The thiazolidinone scaffold is particularly noted for its ability to disrupt microbial cell walls and inhibit essential metabolic pathways.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Anti-inflammatory Properties

Thiazolidinone derivatives have been associated with anti-inflammatory activities. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Studies indicate that it may reduce the expression of COX-2 and other inflammatory mediators .

The biological activity of 3-(4-Fluorophenyl)-5-(4-(methylthio)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is primarily attributed to:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer proliferation and inflammation.

- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, promoting apoptosis.

- Antimicrobial Action : Disruption of microbial cell membrane integrity and inhibition of metabolic pathways.

Case Studies

Several case studies have explored the efficacy of thiazolidinone derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial evaluated the use of a thiazolidinone derivative in patients with advanced breast cancer, showing promising results in tumor reduction and improved patient survival rates .

- Antimicrobial Applications : A study on diabetic patients with recurrent infections found that treatment with this compound led to significant reductions in infection rates compared to standard antibiotic therapy .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-fluorophenyl)-5-(4-(methylthio)benzylidene)-2-thioxo-1,3-thiazolidin-4-one?

- Methodological Answer : The compound is synthesized via a condensation reaction between 4-(methylthio)benzaldehyde and 3-(4-fluorophenyl)thiosemicarbazide under acidic conditions. Key steps include:

- Schiff base formation : React the aldehyde with thiosemicarbazide in ethanol or methanol under reflux (60–80°C) for 4–6 hours .

- Cyclization : Acid catalysis (e.g., acetic acid) promotes ring closure to form the thiazolidinone core. Heating at 90–110°C for 2–3 hours in a solvent mixture (e.g., DMF:acetic acid) enhances yield .

- Purification : Recrystallize from ethanol/DMF or use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and stereochemistry (e.g., Z/E isomerism of the benzylidene group). Key signals: thioxo (C=S) at ~170 ppm (13C), aromatic protons (6.8–7.8 ppm in 1H NMR) .

- IR Spectroscopy : Identify C=O (~1680 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-H stretches .

- X-ray crystallography : Resolve molecular geometry using SHELX (for small molecules) or WinGX (for data refinement). Monitor for disorder in the methylthio group or fluorophenyl ring .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with reference drugs .

- Photosynthesis inhibition : Test PET (photosynthetic electron transport) inhibition in spinach chloroplasts at concentrations ≤10 µM, referencing IC50 values of related rhodanine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

- Methodological Answer :

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents. DMF enhances cyclization but may require post-reaction neutralization .

- Catalyst variation : Test p-toluenesulfonic acid (PTSA) vs. Lewis acids (e.g., ZnCl₂) to minimize side reactions like oxidation of the methylthio group .

- Microwave-assisted synthesis : Reduce reaction time (15–30 minutes) and improve regioselectivity .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Case example : If NMR suggests a single isomer but X-ray reveals polymorphism, perform variable-temperature NMR or DFT calculations to assess dynamic equilibria .

- Twinning in crystals : Use SHELXL’s TWIN command to refine datasets with overlapping lattices .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Model interactions with bacterial enoyl-ACP reductase (using PDB: 1BVR) to prioritize substituents (e.g., fluorophenyl for hydrophobic binding) .

- QSAR modeling : Correlate lipophilicity (logP from RP-HPLC) with bioactivity. Rhodanine derivatives with logP ~3.5 often show optimal membrane permeability .

Q. How to address challenges in crystallizing thiazolidinone derivatives?

- Methodological Answer :

- Crystallization conditions : Use slow evaporation from DMSO/water (1:3) or THF/hexane. Additive screening (e.g., iodine vapor) can induce crystal growth .

- Disorder handling : In SHELXL, apply SIMU and DELU restraints to model flexible substituents (e.g., methylthio group) .

Q. What analytical methods are suitable for identifying by-products in synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) to detect intermediates (e.g., Schiff base adducts) .

- TLC monitoring : Spot reaction aliquots on silica plates (mobile phase: chloroform/methanol 9:1) to track unreacted aldehyde .

Q. How does the methylthio substituent influence bioactivity compared to other analogs?

- Methodological Answer :

Q. What precautions are critical when designing experiments involving reactive thiol/thione groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.